tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Lipophilicity Drug-likeness 7-Azaindole scaffold

tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228183-72-9; PubChem CID is a N-Boc-protected 7-azaindole (pyrrolo[2,3-b]pyridine) derivative bearing a C3-iodo substituent and a C5-trifluoromethyl group. With a molecular weight of 412.15 g/mol, computed XLogP3 of 4.1, zero hydrogen bond donors, and a topological polar surface area of 44.1 Ų, this compound serves as a specialized synthetic intermediate in medicinal chemistry programs targeting protein kinases, particularly FGFR, PIM, and DYRK families, where the 7-azaindole scaffold is a recognized privileged structure.

Molecular Formula C13H12F3IN2O2
Molecular Weight 412.15 g/mol
CAS No. 1228183-72-9
Cat. No. B1524343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS1228183-72-9
Molecular FormulaC13H12F3IN2O2
Molecular Weight412.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)I
InChIInChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-6-9(17)8-4-7(13(14,15)16)5-18-10(8)19/h4-6H,1-3H3
InChIKeyCTOFYYMHNAVHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228183-72-9): A Boc-Protected 7-Azaindole Building Block for Kinase-Targeted Library Synthesis


tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228183-72-9; PubChem CID 51072017) is a N-Boc-protected 7-azaindole (pyrrolo[2,3-b]pyridine) derivative bearing a C3-iodo substituent and a C5-trifluoromethyl group [1]. With a molecular weight of 412.15 g/mol, computed XLogP3 of 4.1, zero hydrogen bond donors, and a topological polar surface area of 44.1 Ų, this compound serves as a specialized synthetic intermediate in medicinal chemistry programs targeting protein kinases, particularly FGFR, PIM, and DYRK families, where the 7-azaindole scaffold is a recognized privileged structure [2]. The Boc protecting group enables chemoselective N1-functionalization sequences, while the C3-iodo atom provides a universal cross-coupling handle for Suzuki-Miyaura, Sonogashira, and Heck reactions [3].

Why Unprotected, Chloro-, or Regioisomeric 7-Azaindole Analogs Cannot Substitute for CAS 1228183-72-9 in Sequential Derivatization Workflows


The combination of N-Boc protection, a C3-iodo cross-coupling site, and a C5-CF₃ substituent in CAS 1228183-72-9 creates a unique reactivity and physicochemical profile that cannot be replicated by its closest commercially available analogs. The unprotected analog (CAS 1142192-57-1) lacks the Boc group and possesses an N-H hydrogen bond donor, altering its solubility (XLogP3 2.8 vs. 4.1 for the target compound) and making it incompatible with reaction sequences requiring N1-chemoselectivity [1]. The 5-chloro analog (CAS 928653-79-6) substitutes the CF₃ group with chlorine, reducing both lipophilicity and metabolic stability potential, while the 4-iodo regioisomer (CAS 1261365-97-2) presents a different vector for cross-coupling that may not align with target binding requirements established for C3-functionalized 7-azaindole kinase inhibitors [2]. The 1-Boc-3-iodo-7-azaindole (CAS 192189-18-7) lacks the C5-CF₃ group entirely, eliminating the electron-withdrawing and steric properties critical for tuning downstream biological activity .

Quantitative Differentiation Evidence for CAS 1228183-72-9 vs. Closest 7-Azaindole Analogs: Physicochemical, Synthetic, and Procurement Dimensions


XLogP3 Lipophilicity Advantage: Boc-Protected CF₃ Derivative (XLogP3 4.1) vs. Unprotected Analog (XLogP3 2.8)

The Boc-protected target compound (CAS 1228183-72-9) exhibits a computed XLogP3 of 4.1, compared to XLogP3 2.8 for its direct unprotected analog 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1142192-57-1), representing a 1.3 log unit increase in lipophilicity [1][2]. This difference arises from the replacement of the N-H hydrogen bond donor (HBD count: 1 in the unprotected analog) with a Boc group (HBD count: 0 in the target), which simultaneously increases molecular weight by 100.12 g/mol (412.15 vs. 312.03) and hydrogen bond acceptor count from 4 to 6 [1][2].

Lipophilicity Drug-likeness 7-Azaindole scaffold

Molecular Weight Differentiation Enables Orthogonal Synthetic Handle Selection: Iodo-CF₃-Boc (412.15 Da) vs. Bromo-H-Boc (297.15 Da)

The target compound (CAS 1228183-72-9, MW 412.15 g/mol) incorporates an iodine atom at C3 and a trifluoromethyl group at C5 of the 7-azaindole core under Boc protection [1]. By contrast, the closest commercially available Boc-protected comparator lacking both iodine and CF₃ substitution is 5-bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS 928653-80-9, MW 297.15 g/mol) . The 115.00 g/mol mass difference reflects the replacement of Br (79.90) and H (1.01) with I (126.90) and CF₃ (69.00), resulting in a heavier, more lipophilic building block. The C3-iodo substituent also provides superior reactivity in oxidative addition steps of palladium-catalyzed cross-couplings compared to the C5-bromo analog [2].

Cross-coupling Synthetic intermediate Building block selection

CF₃ vs. Cl at C5: Halogen Electronic Effects on Azaindole Scaffold Reactivity and Downstream Kinase Inhibition Potential

The target compound bears a trifluoromethyl group (σₚ = 0.54, σₘ = 0.43) at C5, whereas the closest halogen-substituted analog carries chlorine (CAS 928653-79-6, σₚ = 0.23, σₘ = 0.37) at the same position . The stronger electron-withdrawing effect of CF₃ increases the electrophilicity of the pyridine ring, modulating reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Literature on 7-azaindole kinase inhibitors demonstrates that CF₃ substitution at the 5-position enhances metabolic stability and target binding compared to Cl-substituted analogs, with CF₃-containing derivatives achieving IC₅₀ values in the low nanomolar range (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h bearing a 5-CF₃-7-azaindole scaffold) [1].

Electron-withdrawing group Kinase inhibitor Structure-activity relationship

Vendor Purity and Price Comparison: CAS 1228183-72-9 Achieves 98% Purity at a Competitive Price Point vs. Unprotected Analog

Commercially, CAS 1228183-72-9 is available from multiple suppliers with specified purity levels of 95% (AKSci, CoolPharm) to 98% (Fluorochem, MolCore, GuideChem, CymitQuimica) . The unprotected analog (CAS 1142192-57-1) is offered at 95% (AKSci) to 98%+ (Bidepharm) . Pricing at the 1-gram scale ranges from approximately $467 (AKSci) to $738 (Krackeler/Sigma-Aldrich ADE001378) for the target compound, compared to $349/1g (AABlocks) for the unprotected analog [1]. The approximately 1.3- to 2.1-fold price premium for the Boc-protected derivative reflects the additional synthetic step of N-protection, which eliminates the need for users to perform this protection in-house and avoids associated yield losses (typical literature Boc-protection yields for 7-azaindoles: 35–85%) [2].

Procurement Purity specification Cost-effectiveness

Procurement-Relevant Application Scenarios for tert-Butyl 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1228183-72-9)


Sequential C3-then-C5 Diversification for Focused FGFR Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing 3,5-diaryl-7-azaindole libraries targeting FGFR kinases should prioritize CAS 1228183-72-9 over the unprotected analog (CAS 1142192-57-1). The Boc group enables chemoselective Suzuki-Miyaura coupling at the C3-iodo position without competing N-H arylation, a strategy documented in the synthesis of DYRK1A and FGFR inhibitors where sequential C3-then-C5 functionalization is critical [1]. The CF₃ group at C5 contributes to the sub-10 nM FGFR1 potency observed in elaborated derivatives (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) [2]. Using the pre-Boc-protected building block saves one synthetic step compared to purchasing the unprotected analog and performing N-protection in-house, which typically proceeds in 35–85% yield for 7-azaindoles [3].

Late-Stage Diversification in Parallel Synthesis and Fragment-Based Drug Discovery (FBDD) Programs

For FBDD and parallel synthesis workflows requiring rapid expansion of chemical space around a 7-azaindole core, CAS 1228183-72-9 provides a single, stable entry point combining Boc protection with a highly reactive C3-iodo cross-coupling handle [1]. The computed XLogP3 of 4.1 and zero H-bond donor count make this intermediate compatible with high-throughput purification protocols and cell-based screening without the confounding N-H-mediated interactions associated with unprotected 7-azaindoles (XLogP3 = 2.8, HBD = 1) [2]. The 1.3 log unit higher XLogP3 also facilitates organic-phase extraction and chromatographic separation during parallel workup, improving overall workflow efficiency [2].

Synthesis of PIM1 and Pan-PIM Kinase Inhibitor Candidates Requiring 5-CF₃ Substitution

Research groups pursuing N-substituted 7-azaindoles as pan-PIM kinase inhibitors—a validated target class in oncology—should select CAS 1228183-72-9 as their starting building block. The 5-CF₃ substituent has been established as a favorable motif in PIM inhibitor series for enhancing metabolic stability and target residence time [1]. The C3-iodo handle enables installation of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling to explore PIM1 binding pocket interactions, while the Boc group can be removed under mild acidic conditions (TFA/DCM) to liberate the N-H for subsequent N-arylation or N-alkylation steps essential for PIM inhibitor SAR exploration [2]. The 5-chloro analog (CAS 928653-79-6) lacks the metabolic stability advantages conferred by the CF₃ group and is not a suitable substitute for programs where trifluoromethyl is a pharmacophoric requirement [3].

Quote Request

Request a Quote for tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.